molecular formula C20H22N6O B2794770 4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine CAS No. 2415455-00-2

4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B2794770
CAS No.: 2415455-00-2
M. Wt: 362.437
InChI Key: JOBCDHOIKTWAPS-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(5-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine include other heterocyclic compounds with similar structural motifs. Examples include:

  • Imidazo[1,2-a]pyridines
  • Pyrrolo[3,4-c]pyrroles
  • Pyrimidinyl derivatives

Uniqueness

What sets this compound apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-13-6-7-21-20(22-13)25-11-15-9-24(10-16(15)12-25)19(27)18-14(2)23-17-5-3-4-8-26(17)18/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBCDHOIKTWAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=C(N=C5N4C=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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